molecular formula C7H4Cl2F3N B14840951 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B14840951
M. Wt: 230.01 g/mol
InChI Key: MVAVTVLZGAVYRO-UHFFFAOYSA-N
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Description

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of oxides and reduced derivatives, respectively .

Scientific Research Applications

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methyl-4-(trifluoromethyl)pyridazine
  • 3-Chloro-6-(trifluoromethyl)picolinonitrile
  • 3-Chloro-6-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are important factors in its biological and industrial applications .

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

3-chloro-6-(chloromethyl)-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(9)6(13-4)7(10,11)12/h1-2H,3H2

InChI Key

MVAVTVLZGAVYRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CCl)C(F)(F)F)Cl

Origin of Product

United States

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